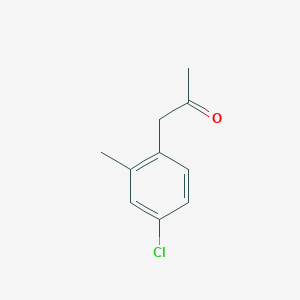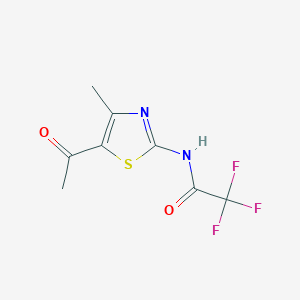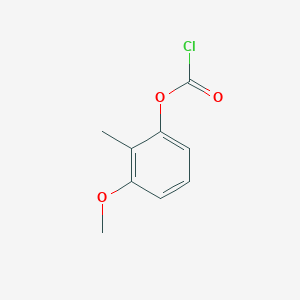
3-Chloro-5-fluoro-4-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula for “3-Fluoro-4-methylbenzaldehyde” is FC6H3(CH3)CHO . The molecular weight is 138.14 . The InChI key for this compound is UFPBMVRONDLOGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-methylbenzaldehyde” include a boiling point of 206°C, a density of 1.133 g/mL at 25°C, and a refractive index n20/D of 1.5245 (lit.) .科学研究应用
3-Chloro-5-fluoro-4-methylbenzaldehyde has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, such as the anti-cancer drug dasatinib. It is also used in the synthesis of pesticides, fungicides, and herbicides. Additionally, it is used in the synthesis of dyes, pigments, and optical brighteners, and in the synthesis of polymers and plastics.
作用机制
The mechanism of action of 3-chloro-5-fluoro-4-methylbenzaldehyde is not well understood. However, it is known that the compound reacts with other compounds to form a variety of products, such as aldehydes, ketones, and alcohols. It is also known to react with amines and acids to form imines and other products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound is toxic to humans and animals, and can cause irritation to the skin and eyes. In addition, it can cause respiratory irritation and can be a skin sensitizer.
实验室实验的优点和局限性
The advantages of using 3-chloro-5-fluoro-4-methylbenzaldehyde in laboratory experiments include its low cost, its stability, and its reactivity. Additionally, it is relatively non-toxic and can be easily synthesized from readily available starting materials. However, there are some limitations when using this compound in laboratory experiments. It is volatile and can easily evaporate, and it is also flammable, so it must be handled with care. Additionally, it is toxic and can cause irritation to the skin and eyes, so protective equipment such as gloves and goggles must be worn when handling it.
未来方向
The future directions for 3-chloro-5-fluoro-4-methylbenzaldehyde research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agricultural industries. Additionally, further research could be done to investigate the potential toxicity of the compound and to develop safer methods of synthesizing and handling it. Additionally, further research could be done to investigate the potential applications of the compound in the production of dyes, pigments, and optical brighteners, as well as its potential applications in the synthesis of polymers and plastics.
合成方法
The most common method for synthesizing 3-chloro-5-fluoro-4-methylbenzaldehyde is by reacting 4-chloro-2-fluoroaniline with formaldehyde in the presence of a strong base. This reaction produces a chloro-fluoro-methylbenzaldehyde, which can be further purified by distillation. Other methods of synthesis include the reaction of 4-chloro-2-fluorobenzyl chloride with formaldehyde, or the reaction of 4-chloro-2-fluorobenzaldehyde with formaldehyde.
安全和危害
属性
IUPAC Name |
3-chloro-5-fluoro-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVUNJTYTXBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)








![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)
![[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, 95%](/img/structure/B6358528.png)
